Strategic Reagent Profile: 3,4,5-Trichlorothiophene-2-carbonyl Chloride
Strategic Reagent Profile: 3,4,5-Trichlorothiophene-2-carbonyl Chloride
Executive Summary
3,4,5-Trichlorothiophene-2-carbonyl chloride (CAS: 24422-15-9 ) is a highly specialized electrophilic building block used in the synthesis of lipophilic agrochemicals and metabolically stable pharmaceutical pharmacophores. Distinguished by a fully substituted thiophene ring, this compound offers a unique combination of electronic deficiency and steric bulk.
Unlike its mono-chlorinated analogs (e.g., 5-chlorothiophene-2-carbonyl chloride, used in Rivaroxaban synthesis), the 3,4,5-trichloro variant presents specific challenges in nucleophilic substitution due to the steric "gatekeeping" of the chlorine atom at the 3-position. This guide details the handling, synthesis, and derivatization strategies required to utilize this reagent effectively.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 24422-15-9 |
| Parent Acid CAS | 26020-48-4 (3,4,5-Trichlorothiophene-2-carboxylic acid) |
| IUPAC Name | 3,4,5-Trichlorothiophene-2-carbonyl chloride |
| Molecular Formula | C₅Cl₄OS |
| Molecular Weight | 249.93 g/mol |
| Physical State | Low-melting solid or semi-solid oil (Ambient) |
| Melting Point | 38–40 °C |
| Boiling Point | 124–125 °C (at 10 mmHg) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |
| Stability | Moisture sensitive; hydrolyzes to parent acid and HCl |
Synthetic Pathway: Upstream Production
The synthesis of 3,4,5-trichlorothiophene-2-carbonyl chloride is rarely performed via direct chlorination of the carbonyl chloride due to regioselectivity issues. The preferred industrial route involves the activation of the stable precursor, 3,4,5-trichlorothiophene-2-carboxylic acid .
Diagram 1: Synthesis Workflow
The following workflow illustrates the conversion of the carboxylic acid to the acid chloride, followed by downstream coupling.
Caption: Activation of the carboxylic acid precursor using thionyl chloride with DMF catalysis to generate the target acyl chloride.
Detailed Protocol: Acid Chloride Generation
Context: This protocol avoids the use of oxalyl chloride (which produces toxic CO) in favor of thionyl chloride (
Reagents:
-
3,4,5-Trichlorothiophene-2-carboxylic acid (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
DMF (Dimethylformamide) (0.05 eq - Catalyst)
-
Solvent: 1,2-Dichloroethane or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round bottom flask with a magnetic stirrer, reflux condenser, nitrogen inlet, and a gas scrubber (NaOH trap) to neutralize evolved
and . -
Charging: Under nitrogen flow, charge the flask with the carboxylic acid and solvent.
-
Activation: Add catalytic DMF. Note: DMF reacts with
to form the Vilsmeier-Haack reagent, which is the active chlorinating species. -
Addition: Add
dropwise at room temperature. -
Reaction: Heat the mixture to reflux (approx. 80°C for dichloroethane) for 3 hours. The suspension should become a clear homogeneous solution, indicating conversion.
-
Isolation: Concentrate the mixture under reduced pressure to remove solvent and excess
. -
Purification: Vacuum distillation (124°C @ 10mmHg) yields the pure acid chloride.
Reactivity Profile & Downstream Applications
The "Steric Gate" Effect
The defining feature of this molecule is the chlorine atom at the 3-position (ortho to the carbonyl).
-
Electronic Effect: The three chlorine atoms (
, , ) are electron-withdrawing, making the carbonyl carbon highly electrophilic and reactive toward nucleophiles. -
Steric Effect: The 3-Cl atom exerts significant steric hindrance. This prevents "runaway" reactivity and allows for high selectivity when reacting with primary vs. secondary amines.
Diagram 2: Reactivity & Derivatization
Caption: Divergent reactivity pathways. Amidation is the primary utility in medicinal chemistry, while hydrolysis represents the primary stability risk.
Protocol: High-Yield Amidation (Schotten-Baumann Conditions)
Context: Due to the hydrolytic instability of the acid chloride, aqueous Schotten-Baumann conditions are not recommended. Anhydrous conditions with an organic base are required.
-
Solvent Selection: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq).
-
Procedure:
-
Dissolve the amine (1.0 eq) and base (1.2 eq) in DCM at 0°C.
-
Dissolve 3,4,5-trichlorothiophene-2-carbonyl chloride (1.05 eq) in DCM.
-
Add the acid chloride solution dropwise to the amine solution. Critical: Maintain T < 5°C to control the exotherm.
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup: Quench with water, separate the organic layer, wash with 1N HCl (to remove unreacted amine) and Brine. Dry over
.
Handling & Safety (MSDS Summary)
| Hazard Class | GHS Code | Description |
| Corrosive | H314 | Causes severe skin burns and eye damage.[1] |
| Reactivity | EUH014 | Reacts violently with water. |
| Acute Toxicity | H302/H332 | Harmful if swallowed or inhaled.[2][3] |
Storage:
-
Store under inert atmosphere (
or Ar). -
Temperature: 2–8°C (Refrigerate).
-
Container: Tightly sealed glass with Teflon-lined cap. Avoid metal containers due to corrosion risk from trace HCl.
References
-
PubChem. (n.d.).[1] 5-Chlorothiophene-2-carbonyl chloride (Analogous Reactivity Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]
